1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid 1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2138248-12-9
VCID: VC5155710
InChI: InChI=1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O
Molecular Formula: C26H21N3O4
Molecular Weight: 439.471

1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid

CAS No.: 2138248-12-9

Cat. No.: VC5155710

Molecular Formula: C26H21N3O4

Molecular Weight: 439.471

* For research use only. Not for human or veterinary use.

1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1H-pyrazole-3-carboxylic acid - 2138248-12-9

Specification

CAS No. 2138248-12-9
Molecular Formula C26H21N3O4
Molecular Weight 439.471
IUPAC Name 1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C26H21N3O4/c30-25(31)24-12-13-29(28-24)18-7-5-6-17(14-18)15-27-26(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,30,31)
Standard InChI Key ROPCLMZMXKFPIN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 1-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]pyrazole-3-carboxylic acid. Its molecular formula is C₂₆H₂₁N₃O₄, with a molecular weight of 439.471 g/mol . The structure integrates a pyrazole ring substituted with a carboxylic acid group at position 3 and a phenyl group at position 1. The phenyl group is further functionalized with a fluorenylmethoxycarbonyl (Fmoc)-protected amine moiety (Fig. 1) .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2138248-12-9
Molecular FormulaC₂₆H₂₁N₃O₄
Molecular Weight439.471 g/mol
SMILES NotationC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)N5C=CC(=N5)C(=O)O
InChI KeyROPCLMZMXKFPIN-UHFFFAOYSA-N

Functional Groups and Reactivity

The molecule contains three critical functional regions:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to potential hydrogen bonding and π-π stacking interactions .

  • Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation or esterification.

  • Fmoc-Protected Amine: A fluorenylmethyloxycarbonyl group that acts as a temporary protective moiety for amines, commonly used in peptide synthesis .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Fmoc Protection: The amine group on the benzyl side chain is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine.

  • Coupling Reactions: The carboxylic acid group is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled to the pyrazole ring.

  • Deprotection and Purification: The Fmoc group is removed under basic conditions (e.g., piperidine in DMF), followed by chromatographic purification.

Reaction Conditions

  • Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used due to their ability to dissolve polar intermediates.

  • Catalysts: N,N'-Dicyclohexylcarbodiimide (DCC) facilitates carboxylate activation.

  • Temperature: Reactions are typically conducted at room temperature to avoid decomposition of the Fmoc group.

Applications in Medicinal Chemistry

Role in Peptide Synthesis

The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) to protect amine functionalities during chain elongation . This compound’s bifunctional design—combining a protected amine and a carboxylic acid—makes it a potential building block for constructing peptide-like architectures.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 7.5–8.3 ppm correspond to aromatic protons from the fluorenyl and phenyl groups.

    • ¹³C NMR: Signals at δ 157–167 ppm indicate carbonyl carbons (Fmoc and carboxylic acid).

  • Infrared Spectroscopy (IR): Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak at m/z 439.471, consistent with the molecular formula .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • EVT-15448215: A related pyrazole-carboxylic acid derivative with a tert-butoxycarbonyl (Boc)-protected amine shows similar reactivity but lower solubility due to the Boc group’s hydrophobicity.

  • Triazolo-Tetrazine Derivatives: Compounds like those in demonstrate enhanced antibacterial potency but lack the Fmoc group’s versatility in synthesis .

Challenges and Future Directions

  • Solubility Limitations: The Fmoc group’s hydrophobicity may hinder aqueous solubility, necessitating formulation studies.

  • Stereochemical Complexity: Chiral centers in related compounds (e.g.,) suggest a need for enantioselective synthesis methods.

  • Biological Screening: Prioritize in vitro assays to validate this compound’s antimicrobial and anti-inflammatory potential .

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